N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(2-thienyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups .
Scientific Research Applications
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenoxyacetohydrazide
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(4,6-dimethyl-2-pyrimidinyl)sulfanylacetohydrazide
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(2-(1-naphthylmethoxy)phenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
The presence of the thienyl group and pyrazole ring, in particular, contributes to its versatility and makes it a valuable compound for various scientific and industrial purposes .
Properties
Molecular Formula |
C17H17N5OS |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H17N5OS/c1-22(2)13-7-5-12(6-8-13)11-18-21-17(23)15-10-14(19-20-15)16-4-3-9-24-16/h3-11H,1-2H3,(H,19,20)(H,21,23)/b18-11+ |
InChI Key |
MOXGQBIHYJFKFL-WOJGMQOQSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.